Cas no 1819969-00-0 (ethyl 4-(oxetan-3-yl)benzoate)

ethyl 4-(oxetan-3-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(oxetan-3-yl)benzoate
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- Inchi: 1S/C12H14O3/c1-2-15-12(13)10-5-3-9(4-6-10)11-7-14-8-11/h3-6,11H,2,7-8H2,1H3
- InChI Key: MKQLTWURMAJBRP-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(C2COC2)C=C1
ethyl 4-(oxetan-3-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04662-5g |
ethyl 4-(oxetan-3-yl)benzoate |
1819969-00-0 | 95 | 5g |
$2850 | 2023-04-08 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04662-5g |
ethyl 4-(oxetan-3-yl)benzoate |
1819969-00-0 | 95% | 5g |
$2850 | 2023-09-07 |
ethyl 4-(oxetan-3-yl)benzoate Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on ethyl 4-(oxetan-3-yl)benzoate
Comprehensive Guide to Ethyl 4-(oxetan-3-yl)benzoate (CAS No. 1819969-00-0): Properties, Applications, and Industry Insights
Ethyl 4-(oxetan-3-yl)benzoate (CAS No. 1819969-00-0) is a specialized organic compound gaining traction in pharmaceutical and material science research. This ester derivative, featuring an oxetane ring, is valued for its unique structural properties and potential applications in drug discovery and polymer chemistry. With the rise of bioactive heterocycles and small-molecule scaffolds in modern research, this compound has emerged as a subject of interest for its balanced lipophilicity and metabolic stability.
The molecular structure of ethyl 4-(oxetan-3-yl)benzoate combines a benzoate ester with a strained oxetane moiety, a combination increasingly explored in fragment-based drug design. Recent studies highlight oxetanes as polar pharmacophores that improve solubility and binding affinity—key concerns addressed in AI-driven molecular optimization queries. Its CAS registry (1819969-00-0) ensures precise identification in global chemical databases, critical for high-throughput screening workflows.
In pharmaceutical contexts, researchers investigate this compound as a building block for kinase inhibitors and GPCR-targeting ligands, aligning with trending searches on cancer therapeutics and neurodegenerative disease research. The oxetane ring’s angle strain facilitates selective ring-opening reactions, a property leveraged in prodrug development—a hot topic in targeted drug delivery forums. Patent analyses reveal its use in biodegradable polymers, responding to industry demand for sustainable material alternatives.
Synthetic routes to ethyl 4-(oxetan-3-yl)benzoate typically involve Pd-catalyzed cross-coupling or oxetane ring formation protocols, frequently discussed in green chemistry optimization threads. Analytical characterization via HPLC-MS and NMR confirms its high purity (>98%), meeting standards for preclinical studies. Storage recommendations emphasize anhydrous conditions to preserve the oxetane ring stability, a detail often queried in laboratory handling guidelines.
Market trends show growing procurement of this compound by contract research organizations (CROs) engaged in fragment library expansion. Its logP value (~1.8) and TPSA (35Ų) make it a candidate for BBB-penetrating molecules, addressing frequent searches on CNS drug development. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper PPE protocols remain advisable.
Future applications may exploit its photophysical properties for OLED materials or fluorescent probes, intersecting with nanotechnology trends. As computational chemistry tools advance, molecular dynamics simulations of oxetane-containing compounds like this benzoate ester provide insights into conformational stability—a recurring theme in molecular modeling discussions.
For researchers sourcing ethyl 4-(oxetan-3-yl)benzoate, verification of CAS 1819969-00-0 ensures batch consistency across structure-activity relationship studies. Current literature emphasizes its role in medicinal chemistry lead optimization, particularly for protein-protein interaction modulators—an area generating substantial PubMed search traffic. Technical bulletins recommend chiral HPLC analysis when evaluating stereochemical purity for enantioselective synthesis applications.
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